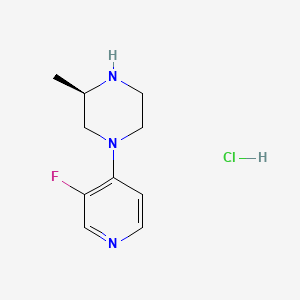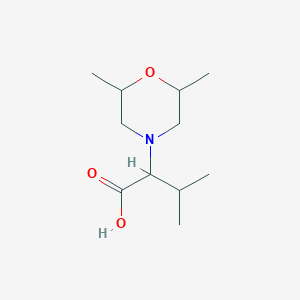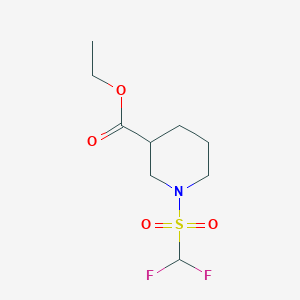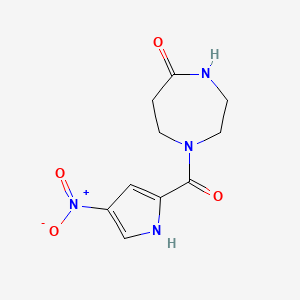
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one is a synthetic organic compound characterized by its unique structure, which includes a nitro-substituted pyrrole ring and a diazepanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one typically involves the following steps:
Formation of 4-nitro-1H-pyrrole-2-carbonyl chloride: This intermediate is synthesized by reacting 4-nitro-1H-pyrrole-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with 1,4-diazepan-5-one: The 4-nitro-1H-pyrrole-2-carbonyl chloride is then reacted with 1,4-diazepan-5-one in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-amino-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one: Characterized by its unique combination of a nitro-substituted pyrrole ring and a diazepanone moiety.
4-nitro-1H-pyrrole-2-carbonyl chloride: A key intermediate in the synthesis of the target compound.
1-methyl-4-nitro-1H-pyrrole-2-carbonyl chloride: Another related compound with a similar structure but different substituents.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a nitro group and a diazepanone ring makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C10H12N4O4 |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-(4-nitro-1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one |
InChI |
InChI=1S/C10H12N4O4/c15-9-1-3-13(4-2-11-9)10(16)8-5-7(6-12-8)14(17)18/h5-6,12H,1-4H2,(H,11,15) |
InChI Key |
WWINVUWXQSRLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)C2=CC(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


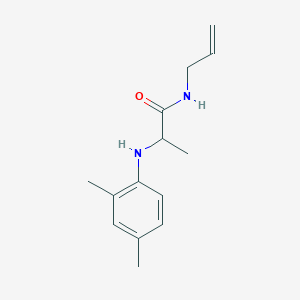
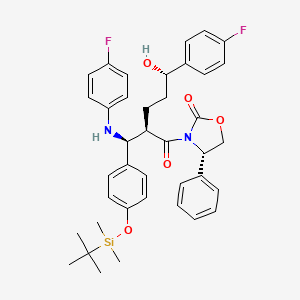
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)

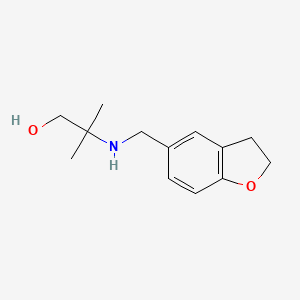
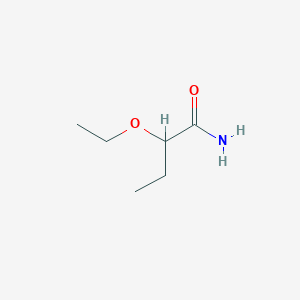
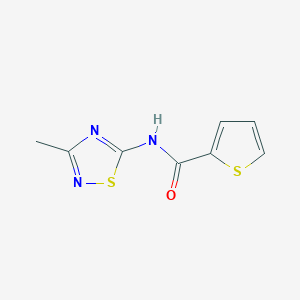
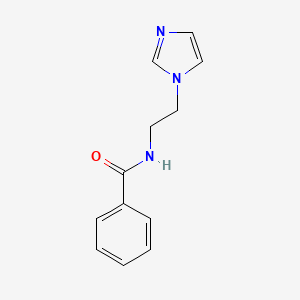
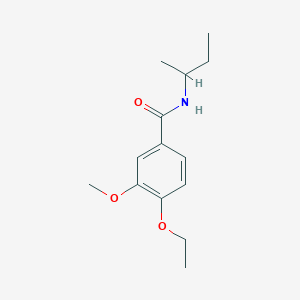
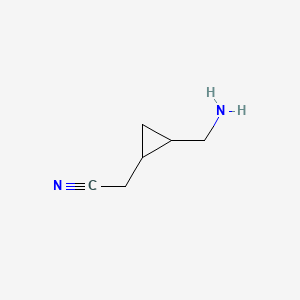
![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)
